molecular formula C9H9BrN2 B1391337 6-bromo-1-ethyl-1H-benzo[d]imidazole CAS No. 813449-00-2

6-bromo-1-ethyl-1H-benzo[d]imidazole

Cat. No. B1391337
M. Wt: 225.08 g/mol
InChI Key: NGEBEBRIZCRBKT-UHFFFAOYSA-N
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Description

“6-bromo-1-ethyl-1H-benzo[d]imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules used in various applications .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . A new series of novel 1H-benzo[d]imidazoles were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents .


Molecular Structure Analysis

The structure of imidazole consists of three carbon atoms, two nitrogen atoms, and four hydrogen atoms. It also contains two double bonds. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . A new series of novel 1H-benzo[d]imidazoles were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

  • Synthesis and Evaluation of Novel Compounds :

    • A study described the synthesis of novel 1H-benzo[d]imidazole derivatives and evaluated their tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis. Compounds bearing halogen atoms or methyl groups at the benzimidazole system showed excellent activity, suggesting these derivatives as potential anti-tubercular agents (Gobis et al., 2015).
    • Another study focused on the synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives to evaluate their antifungal activities against various fungal species. Benzimidazole derivatives demonstrated significant antifungal activities, indicating their potential in medical applications (Khabnadideh et al., 2012).
  • Antimycobacterial and Antitubercular Activities :

    • The aforementioned study by Gobis et al. is significant for its focus on antimycobacterial activity, contributing to the development of novel treatments for tuberculosis (Gobis et al., 2015).
    • Another research synthesized a series of 2-(benzylthio)-1H-benzo[d]imidazoles and evaluated them as inhibitors of Mycobacterium tuberculosis growth. Some compounds showed promise as anti-tuberculosis drug candidates (Rambo et al., 2021).
  • Potential in Disease Treatment :

    • Research into the use of benzimidazole-containing selenadiazole derivatives as anticancer agents showed that these compounds could induce cell-cycle arrest and apoptosis in breast cancer cells, highlighting the potential of benzimidazole derivatives in cancer treatment (Liang et al., 2016).
    • A study on the antitumor evaluation of novel benzimidazole compounds showed significant cytotoxic activity against various cancer cell lines. This research emphasizes the role of benzimidazole derivatives in developing new cancer treatments (Tomorowicz et al., 2020).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

6-bromo-1-ethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEBEBRIZCRBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301443
Record name 6-Bromo-1-ethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-ethyl-1H-benzo[d]imidazole

CAS RN

813449-00-2
Record name 6-Bromo-1-ethyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=813449-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-ethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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